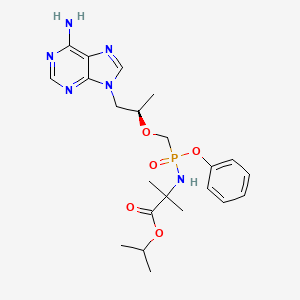
BCPyr
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BCPyr is a novel compound known for its role as a Bruton tyrosine kinase (BTK) degraderThe compound is characterized by its molecular formula C58H65F2N11O8 and a molecular weight of 1082.224 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BCPyr involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. The process typically begins with the preparation of key intermediates, followed by their coupling under specific conditions to form the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as batch or continuous flow processes. These methods are designed to optimize the yield and efficiency of the synthesis while maintaining high standards of purity and quality. The use of advanced equipment and automation can further enhance the scalability and reproducibility of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
BCPyr undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.
Substitution: This compound can participate in substitution reactions, where specific functional groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered biological activity, while substitution reactions can produce compounds with modified functional groups .
Wissenschaftliche Forschungsanwendungen
BCPyr has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the degradation of BTK and its effects on cellular signaling pathways.
Biology: In biological research, this compound is employed to investigate the role of BTK in various cellular processes and diseases.
Medicine: this compound has potential therapeutic applications in the treatment of diseases where BTK plays a critical role, such as certain cancers and autoimmune disorders.
Industry: This compound is used in the development of new drugs and therapeutic agents, as well as in the study of protein degradation mechanisms .
Wirkmechanismus
BCPyr exerts its effects by targeting and degrading BTK, a key enzyme involved in cellular signaling pathways. The compound forms a ternary complex with BTK and cIAP1, leading to the ubiquitination and subsequent degradation of BTK. This degradation disrupts BTK-mediated signaling, which can have therapeutic effects in diseases where BTK is dysregulated .
Vergleich Mit ähnlichen Verbindungen
BCPyr is unique among BTK degraders due to its specific molecular structure and high potency. Similar compounds include other BTK inhibitors and degraders, such as ibrutinib and acalabrutinib. this compound’s distinct mechanism of action and molecular interactions set it apart from these compounds, offering unique advantages in certain therapeutic contexts .
Conclusion
This compound is a promising compound with diverse applications in scientific research and medicine. Its unique properties and mechanism of action make it a valuable tool for studying BTK-related pathways and developing new therapeutic strategies. As research continues, this compound’s potential in various fields is likely to expand, further highlighting its significance in the scientific community.
Eigenschaften
Molekularformel |
C58H65F2N11O8 |
|---|---|
Molekulargewicht |
1082.2 g/mol |
IUPAC-Name |
[5-[[(3S)-2-[(2S)-3,3-dimethyl-2-[[(2S)-2-(methylamino)propanoyl]amino]butanoyl]-3-[[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]-3,4-dihydro-1H-isoquinolin-7-yl]oxymethyl]pyrazin-2-yl]methyl (3R)-3-[5-amino-4-carbamoyl-3-[4-(2,4-difluorophenoxy)phenyl]pyrazol-1-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C58H65F2N11O8/c1-33(63-5)54(73)67-51(58(2,3)4)56(75)70-29-37-24-43(21-17-36(37)25-47(70)55(74)66-46-14-8-11-34-10-6-7-13-44(34)46)77-31-39-27-65-40(28-64-39)32-78-57(76)69-23-9-12-41(30-69)71-52(61)49(53(62)72)50(68-71)35-15-19-42(20-16-35)79-48-22-18-38(59)26-45(48)60/h6-7,10,13,15-22,24,26-28,33,41,46-47,51,63H,8-9,11-12,14,23,25,29-32,61H2,1-5H3,(H2,62,72)(H,66,74)(H,67,73)/t33-,41+,46+,47-,51+/m0/s1 |
InChI-Schlüssel |
PTEVOZUKHQQUNI-DLUJOBAXSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N[C@H](C(=O)N1CC2=C(C[C@H]1C(=O)N[C@@H]3CCCC4=CC=CC=C34)C=CC(=C2)OCC5=CN=C(C=N5)COC(=O)N6CCC[C@H](C6)N7C(=C(C(=N7)C8=CC=C(C=C8)OC9=C(C=C(C=C9)F)F)C(=O)N)N)C(C)(C)C)NC |
Kanonische SMILES |
CC(C(=O)NC(C(=O)N1CC2=C(CC1C(=O)NC3CCCC4=CC=CC=C34)C=CC(=C2)OCC5=CN=C(C=N5)COC(=O)N6CCCC(C6)N7C(=C(C(=N7)C8=CC=C(C=C8)OC9=C(C=C(C=C9)F)F)C(=O)N)N)C(C)(C)C)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


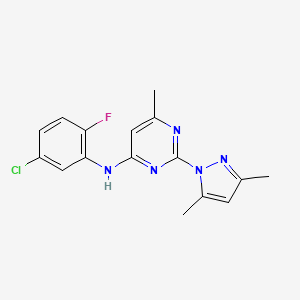
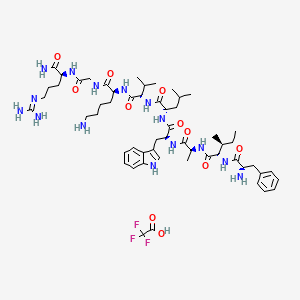
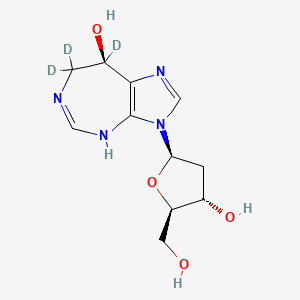

![(2S,4R,4aS,7R,7aS,8R,9R,11aS)-9-(2-hydroxypropan-2-yl)-8-(1H-indol-2-yl)-4,4a,7-trimethyl-1,2,3,4,5,6,7,7a,8,9,10,11-dodecahydrobenzo[j]naphthalen-2-ol](/img/structure/B12411299.png)

![N-[4-methyl-3-(4-oxospiro[3,5-dihydro-1,5-benzoxazepine-2,4'-oxane]-8-yl)phenyl]-5-(trifluoromethyl)pyridazine-3-carboxamide](/img/structure/B12411302.png)
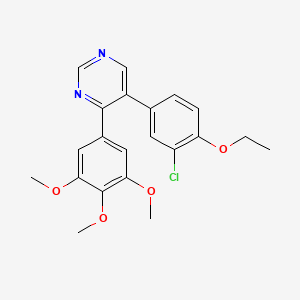
![(2S,4R)-1-[(2S)-2-[11-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyundecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12411312.png)

![[(2R,3R,4R,5R)-5-(4-amino-5-deuteriopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate;hydrobromide](/img/structure/B12411319.png)

![[(2S,5R)-5-amino-2-methylpiperidin-1-yl]-[2-[1-(cyclopropylmethyl)pyrrolo[2,3-b]pyridin-2-yl]-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B12411356.png)
